molecular formula C12H14BrNO4S3 B6426248 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 2034468-29-4

2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No. B6426248
CAS RN: 2034468-29-4
M. Wt: 412.3 g/mol
InChI Key: NENUFMVDXHYTRA-UHFFFAOYSA-N
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Description

2-[2-(5-Bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol, often referred to as BTES, is an organic compound that has been used in various scientific research applications. It is a thiophene derivative with a bromine atom at the 2-position and a sulfonamide group at the 5-position. BTES is a versatile compound that has been used in a variety of research fields, such as organic synthesis, materials science, and biochemistry.

Scientific Research Applications

BTES has been used in a variety of scientific research applications, such as organic synthesis, materials science, and biochemistry. In organic synthesis, BTES has been used as a starting material in the synthesis of various organic compounds, such as pyrrole derivatives, thiophene derivatives, and thiourea derivatives. In materials science, BTES has been used as a precursor in the synthesis of various materials, such as carbon nanotubes, graphene, and thin films. In biochemistry, BTES has been used as a fluorescent probe in the study of various biological processes, such as enzyme kinetics and protein folding.

Mechanism of Action

The mechanism of action of BTES is not completely understood, but it is believed to be related to its ability to form strong hydrogen bonds with other molecules. BTES contains a sulfonamide group, which is capable of forming strong hydrogen bonds with other molecules, such as enzymes, proteins, and other small molecules. This ability of BTES to form strong hydrogen bonds with other molecules is thought to be responsible for its various biological activities, such as enzyme inhibition, protein folding, and cell signaling.
Biochemical and Physiological Effects
BTES has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTES can inhibit the activity of various enzymes, such as proteases, phosphatases, and lipases. In addition, BTES has been shown to modulate the expression of various genes involved in cell signaling pathways, such as the MAPK and PI3K pathways. BTES has also been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTES in laboratory experiments is its low cost and availability. BTES is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, BTES is a versatile compound that can be used in a variety of research applications. However, there are some limitations to using BTES in laboratory experiments. For example, BTES is a relatively unstable compound and can be easily degraded by light and heat. Therefore, it is important to store BTES in a dark, cool, and dry environment.

Future Directions

The potential of BTES in scientific research is far from being fully explored. There are numerous future directions that can be taken in order to further explore the potential of BTES. For example, further research could be conducted to better understand the mechanism of action of BTES and its effects on various biological processes. Additionally, further research could be conducted to explore the potential of BTES as a drug delivery system or as a therapeutic agent. Finally, further research could be conducted to explore the potential of BTES as a material for various applications, such as sensors, catalysts, and electronics.

Synthesis Methods

BTES can be synthesized from a variety of starting materials, such as thiophene, 5-bromothiophene-2-sulfonamide, and ethyl bromoacetate. The synthesis of BTES is typically accomplished by a two-step process. First, 5-bromothiophene-2-sulfonamide is reacted with ethyl bromoacetate in a solvent such as dichloromethane or dimethylformamide to form the BTES intermediate. Then, the BTES intermediate is reacted with thiophene in a solvent such as acetonitrile, toluene, or dimethylformamide to form the final product, BTES.

properties

IUPAC Name

5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUFMVDXHYTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

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